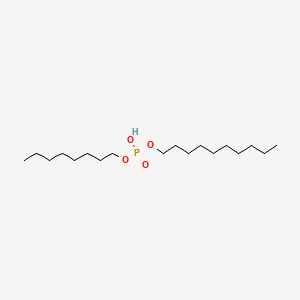
Phosphoric acid, monodecyl monooctyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, monodecyl monooctyl ester is a type of phosphate ester, which is a derivative of phosphoric acid. Phosphate esters are significant in biochemistry and industrial applications due to their unique chemical properties and roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, monodecyl monooctyl ester can be synthesized by reacting phosphoric acid with monodecyl alcohol and monooctyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure the complete formation of the ester .
Industrial Production Methods
In industrial settings, the production of phosphoric acid esters involves large-scale esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced separation techniques to isolate the desired ester from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, monodecyl monooctyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: While esters are generally resistant to oxidation and reduction, specific conditions and reagents can induce these reactions.
Substitution: The ester can participate in substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Phosphoric acid, monodecyl alcohol, and monooctyl alcohol.
Oxidation and Reduction: Depending on the reagents, products can vary.
Substitution: New esters or other derivatives depending on the substituents.
Scientific Research Applications
Phosphoric acid, monodecyl monooctyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of phosphoric acid, monodecyl monooctyl ester involves its interaction with various molecular targets and pathways. In biochemical systems, it can act as a surfactant, altering the properties of cell membranes and influencing the activity of membrane-bound enzymes . The ester can also participate in phosphorylation reactions, which are crucial for energy transfer and signal transduction in cells .
Comparison with Similar Compounds
Phosphoric acid, monodecyl monooctyl ester can be compared with other phosphate esters, such as:
- Phosphoric acid, monoethyl ester
- Phosphoric acid, monobutyl ester
- Phosphoric acid, monooctyl ester
Uniqueness
The uniqueness of this compound lies in its specific alkyl chain lengths, which confer distinct physical and chemical properties. These properties make it suitable for particular applications where other phosphate esters may not be as effective .
Properties
CAS No. |
61792-40-3 |
|---|---|
Molecular Formula |
C18H39O4P |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
decyl octyl hydrogen phosphate |
InChI |
InChI=1S/C18H39O4P/c1-3-5-7-9-11-12-14-16-18-22-23(19,20)21-17-15-13-10-8-6-4-2/h3-18H2,1-2H3,(H,19,20) |
InChI Key |
RHDXLWRMKPYIFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOP(=O)(O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















